![molecular formula C9H6N2S B13980189 4,8-Methanothiazolo[5,4-c]azocine(9CI) CAS No. 88414-01-1](/img/structure/B13980189.png)
4,8-Methanothiazolo[5,4-c]azocine(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Methanothiazolo[5,4-c]azocine(9CI) is a heterocyclic compound with a unique structure that includes a thiazole ring fused to an azocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Methanothiazolo[5,4-c]azocine(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with an azocine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 4,8-Methanothiazolo[5,4-c]azocine(9CI) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,8-Methanothiazolo[5,4-c]azocine(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions often conducted in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
4,8-Methanothiazolo[5,4-c]azocine(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its stability and electronic properties.
Mechanism of Action
The mechanism of action of 4,8-Methanothiazolo[5,4-c]azocine(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
4,8-Methanothiazolo[5,4-c]azocine(9CI) can be compared with other similar compounds, such as:
4,8-Methanothiazolo[4,5-c]azocine: Similar structure but with different ring fusion, leading to distinct chemical and biological properties.
Thiazolo[5,4-c]azocine derivatives: Variations in the substituents on the thiazole and azocine rings can result in different reactivity and applications.
Properties
CAS No. |
88414-01-1 |
|---|---|
Molecular Formula |
C9H6N2S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
3-thia-5,11-diazatricyclo[6.3.1.02,6]dodeca-1(11),2(6),4,7,9-pentaene |
InChI |
InChI=1S/C9H6N2S/c1-2-10-7-3-6(1)4-8-9(7)12-5-11-8/h1-2,4-5H,3H2 |
InChI Key |
RNLLSJLQFQHUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(C1=NC=C2)SC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-amino-,ethyl ester](/img/structure/B13980107.png)

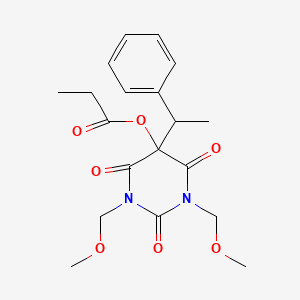
![tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13980128.png)
![2-{1-[(Tert-butoxycarbonyl)amino]cyclopropyl}ethyl methanesulfonate](/img/structure/B13980130.png)

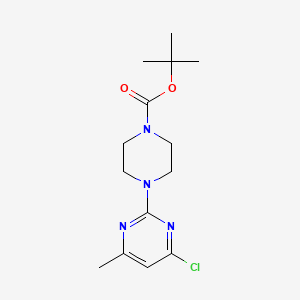
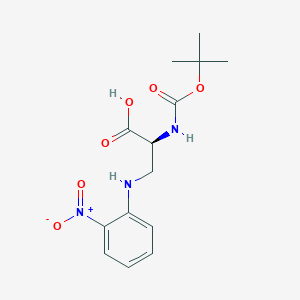
![(r)-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one](/img/structure/B13980157.png)
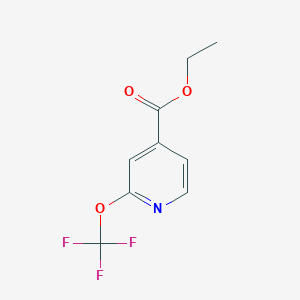
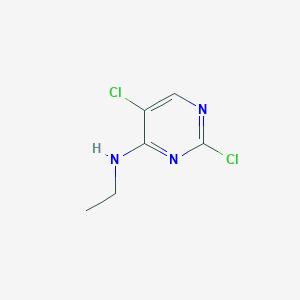

![(2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13980181.png)

